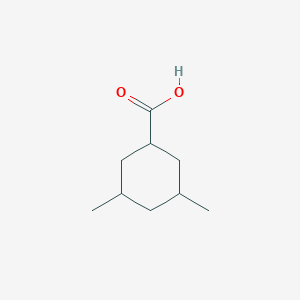

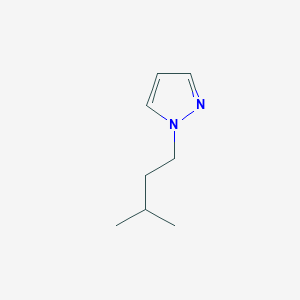

![molecular formula C18H26N2O2 B1343081 叔丁基8-苄基-3,8-二氮杂双环[3.2.1]辛烷-3-羧酸酯 CAS No. 201162-52-9](/img/structure/B1343081.png)

叔丁基8-苄基-3,8-二氮杂双环[3.2.1]辛烷-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a chemical of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar bicyclic structures and their synthesis, which can be informative for understanding the tert-butyl compound .

Synthesis Analysis

The synthesis of related compounds involves key steps such as iodolactamization, which is used to produce highly functionalized bicyclic structures. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a crucial step . This method could potentially be adapted for the synthesis of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate by modifying the starting materials and reaction conditions to fit the structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . These methods provide detailed information about the atomic arrangement and stereochemistry of the molecules. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Such structural analyses are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of bicyclic compounds can be influenced by their structural features, such as the presence of diazabicyclo[2.2.2]octane moieties. The paper discussing the geometry changes upon electron loss from 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes provides insights into the electronic properties and reactivity of these structures . Understanding the behavior of these compounds under oxidative conditions can inform the development of new reactions and applications for tert-butyl diazabicyclo[3.2.1]octane derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The provided papers do not directly discuss the properties of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate, but they do describe the characterization of similar compounds. For instance, the density and crystal system of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined through X-ray diffraction analysis . These properties are crucial for the practical handling and application of the compound in a laboratory or industrial setting.

科学研究应用

光激发的叔丁基化

金等人 (2001) 描述了导致高度缺电子的苯衍生物区域选择性均裂叔丁基化的电子转移链过程。该过程是在 1,4-二氮杂双环[2.2.2]辛烷的存在下用叔丁基氯化汞建立的,展示了该化合物在光激发的化学反应中的效用 (B. Kim 等人,2001).

对映选择性合成

坎贝尔等人 (2009) 强调了一种以碘内酰胺化作为关键步骤的高效对映选择性合成,产生的化合物作为一系列有效的 CCR2 拮抗剂的基本中间体。这项研究强调了该化合物在合成具有生物活性的分子中的作用 (C. Campbell 等人,2009).

新型二氮杂双环环系合成

帕柳利斯等人 (2013) 开发了一种方便的方法来合成一种新型的二氮杂双环环系,突出了其作为合成有机化学构建模块的重要性。该方法以辛二酸为起始原料,展示了该化合物在合成化学中的多功能性 (O. Paliulis 等人,2013).

改进和可扩展的合成工艺

黄和滕 (2011) 开发了一种改进且可扩展的取代 3,8-二氮杂双环[3.2.1]辛烷工艺,证明了该化合物在生产各种支架中的效用。这项研究表明该化合物在大规模化学合成中的适用性 (L. Huang & D. Teng, 2011).

分子结构分析

森口等人 (2014) 合成了叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯并对其进行了表征,通过 X 射线衍射提供了详细的分子结构分析。这项工作展示了该化合物在环状氨基酸酯研究中的作用,并有助于理解复杂的分子几何形状 (T. Moriguchi 等人,2014).

安全和危害

未来方向

The compound’s use in the preparation of substituted pyrrolo [2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress and in the preparation of isoquinolinone derivatives and pharmaceutical compounds thereof for prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases suggests potential future directions in pharmaceutical research and development.

属性

IUPAC Name |

tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBQVLOYUBQHEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619825 |

Source

|

| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |

CAS RN |

201162-52-9 |

Source

|

| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)